molecular formula C16H12O4 B11852588 4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one CAS No. 1795-39-7

4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one

Cat. No.: B11852588
CAS No.: 1795-39-7
M. Wt: 268.26 g/mol
InChI Key: SLSNVVVTKCREAW-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one (CAS 1795-39-7) is a synthetic coumarin derivative with a molecular formula of C16H12O4 and a molecular weight of 268.264 g/mol . This compound is supplied as a high-purity intermediate for research and development purposes. Coumarins represent a significant class of benzopyrone-based heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties . The specific substitution pattern on the core coumarin scaffold, such as the benzyl group at the 3-position and hydroxy groups at the 4- and 5-positions in this compound, is a key focus in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new bioactive molecules . Researchers utilize this compound as a versatile building block for the synthesis of more complex structures. Physical-Chemical Properties: The compound has a calculated density of approximately 1.436 g/cm³ and a boiling point of 463.7°C at 760 mmHg . Its vapor pressure is reported to be 2.13E-09 mmHg at 25°C . Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1795-39-7

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-benzyl-4,5-dihydroxychromen-2-one

InChI

InChI=1S/C16H12O4/c17-12-7-4-8-13-14(12)15(18)11(16(19)20-13)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2

InChI Key

SLSNVVVTKCREAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C=CC=C3OC2=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

Methyl triflate (MeOTf) has emerged as a potent catalyst for nucleophilic substitutions involving 1,3-dicarbonyl compounds and amides. In a representative procedure, equimolar 2-hydroxyacetophenone and benzyl-substituted 1,3-diketone undergo condensation in nitromethane at room temperature, facilitated by 20 mol% MeOTf. The reaction proceeds via in situ generation of a triflate intermediate, which activates the carbonyl group for nucleophilic attack by the phenolic oxygen (Figure 1).

Reaction Conditions

  • Solvent: Nitromethane (0.3 M)

  • Catalyst: MeOTf (20 mol%)

  • Temperature: 25°C (2 hours) or 60°C (12 hours for amide derivatives)

  • Workup: Column chromatography (ethyl acetate/hexane, 3:7 v/v).

Yield Optimization and Substrate Scope

Yields correlate strongly with the electronic nature of substituents. Electron-donating groups on the benzyl moiety enhance reaction rates, achieving 80–85% isolated yields (Table 1). Steric hindrance from ortho-substituted aryl groups reduces efficiency to 65–70%.

Table 1: Yield Variation with Substituents

Benzyl GroupYield (%)
-H85
-4-OMe88
-2-Cl68

Vilsmeier Reagent-Mediated Cyclization

Reagent Preparation and Cyclization Mechanism

The Vilsmeier complex, synthesized from phthaloyl dichloride and dimethylformamide (DMF), enables efficient cyclization of 2-hydroxyacetophenone precursors. BF₃·Et₂O coordinates to the carbonyl oxygen, polarizing the diketone for intramolecular attack by the adjacent hydroxyl group (Scheme 2).

Procedure Highlights

  • Reagent Synthesis: Phthaloyl dichloride + DMF → (chloromethylene)dimethyliminium chloride (3 hours, 40°C).

  • Cyclization: 2-Hydroxyacetophenone (3 mmol) in BF₃·Et₂O (7.5 mmol), DMF (4.6 mL), Vilsmeier reagent (4.5 mmol), 50°C, 30 minutes.

Scalability and Byproduct Management

Large-scale reactions (>10 mmol) require incremental reagent addition to mitigate exothermic side reactions. Common byproducts include open-chain diketone dimers, separable via gradient elution (chloroform/methanol 9:1).

BF₃·Et₂O-Assisted Condensation and Cyclization

Two-Step Synthesis from Phenolic Precursors

A BF₃·Et₂O-catalyzed Friedel-Crafts acylation precedes cyclization (Method A):

  • Acylation: Phenol + phenylacetic acid → deoxybenzoin (90°C, 90 minutes).

  • Cyclization: Deoxybenzoin + BF₃·Et₂O/DMF → chromenone (60°C, 40 minutes).

Advantages

  • Tolerates electron-deficient phenols (e.g., nitro-substituted).

  • Avoids isolation of moisture-sensitive intermediates.

Direct Cyclization of Dihydrochalcones

Dihydrochalcones derived from 3-phenylpropanoic acid undergo BF₃·Et₂O-mediated ring closure (Method B). Substituents at the chalcone β-position dictate regioselectivity, favoring 4,5-dihydroxy substitution when R = benzyl.

Alternative Synthetic Routes and Modifications

Nucleophilic Aromatic Substitution

Halogenated coumarins (e.g., 4-chloro derivatives) react with benzyl Grignard reagents in THF at −78°C, though yields remain modest (55–60%).

Enzymatic Hydroxylation

Preliminary studies using Aspergillus niger monooxygenases achieve selective C-5 hydroxylation of 3-benzylcoumarin, enabling a biocatalytic route (35% conversion).

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase HPLC: Silica column (250 × 4.6 mm), isocratic elution (hexane:ethyl acetate 1:1), retention time = 12.3 minutes.

  • Recrystallization: Ethanol/water (7:3) yields prismatic crystals (mp 158–160°C).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 6.32 (d, J = 5.6 Hz, H-3), 7.35–7.43 (m, benzyl protons), 8.18 (d, J = 7.6 Hz, H-5).

  • HRMS: m/z 268.0835 [M+H]⁺ (calc. 268.0838) .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one exhibit strong antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl groups in the structure contribute to its ability to scavenge free radicals effectively .

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For instance, certain synthesized derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activities against a range of pathogens. Some studies report that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including the use of biogenic catalysts like zinc oxide nanoparticles. This approach not only enhances yield but also promotes environmentally friendly practices in chemical synthesis .

Characterization Techniques

The characterization of synthesized compounds typically involves techniques such as:

  • Fourier-transform infrared spectroscopy (FT-IR) : Used to identify functional groups.
  • Nuclear magnetic resonance (NMR) : Provides information about the molecular structure.
  • Mass spectrometry : Assists in determining molecular weight and structure confirmation .

ADMET Properties

Pharmacokinetic studies focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential for understanding the viability of this compound as a therapeutic agent. In silico studies suggest favorable ADMET profiles for certain derivatives, indicating their potential for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies provide insights into its binding affinity and mechanism of action at the molecular level, which is crucial for drug design .

Case Studies

Study TitleFindingsYear
Synthesis and Biological Evaluation of 4-Hydroxychromone DerivativesIdentified several derivatives with promising anticancer activity2021
Antimicrobial Activity of Chromenone DerivativesDemonstrated significant antibacterial effects against clinical isolates2020
Molecular Docking Studies on Flavonoid DerivativesRevealed potential targets in cancer therapy through docking simulations2022

Mechanism of Action

The biological activity of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes, synthetic routes, and bioactivities of 4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one with analogous compounds:

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
This compound Chromen-2-one 4,5-dihydroxy, 3-phenylmethyl Not explicitly described (inferred) Limited data; inferred antimicrobial N/A
Terrein (4,5-dihydroxy-3-[(E)-10-propenyl]-2-cyclopenten-1-one) Cyclopenten-1-one 4,5-dihydroxy, 3-propenyl Fungal extraction (Aspergillus terreus) Antifungal, antibiotic
4,5-Dihydroxy-3-(formyl)cyclopent-2-enone acetonide Cyclopent-2-enone 4,5-dihydroxy, 3-formyl (protected as acetonide) 5-step synthesis from meso-tartaric acid Intermediate for prostanoid synthesis
3-(5-(m-Tolyl)-4,5-dihydroisoxazol-3-yl)-2H-chromen-2-one (SR3) Chromen-2-one 3-(dihydroisoxazolyl), 5-(m-tolyl) Microwave-assisted cyclization MIC = 3.12 µg/ml (antibacterial)
7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium Perchlorate Chromen-2-one + chromenium 7-diethylamino, 3-chromenium Multi-step synthesis Fluorescent properties, structural studies
5,7-Dihydroxy-2-methyl-3-phenylchromen-4-one Chromen-4-one 5,7-dihydroxy, 2-methyl, 3-phenyl Conventional heating Antioxidant, potential anticancer

Key Observations

Core Structure Variations: The target compound shares the chromen-2-one core with SR3 and the chromenium derivative , but differs from cyclopentenone-based analogs like terrein and the acetonide intermediate . Chromen-4-one derivatives (e.g., 5,7-dihydroxy-2-methyl-3-phenylchromen-4-one) exhibit positional isomerism, which may alter electronic properties and bioactivity .

Substituent Effects :

  • The 3-phenylmethyl group in the target compound contrasts with terrein’s 3-propenyl chain, which is linked to antifungal activity . SR3’s dihydroisoxazolyl substituent enhances antibacterial potency, suggesting that heterocyclic appendages improve antimicrobial efficacy .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., SR3) achieves high yields (80–94%) and shorter reaction times compared to conventional methods .

Bioactivity Trends: Hydroxyl groups at positions 4 and 5 (as in the target compound) are associated with antioxidant and antimicrobial activities in coumarins.

Biological Activity

4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one, also known as a type of homoisoflavonoid or coumarin derivative, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects, supported by various studies and data.

Chemical Structure

The compound belongs to the class of flavonoids and is characterized by the following chemical structure:

C16H14O4\text{C}_{16}\text{H}_{14}\text{O}_{4}

Antioxidant Activity

Numerous studies have demonstrated the strong antioxidant properties of this compound. It has been shown to effectively scavenge free radicals, as evidenced by its performance in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound85
Butylated Hydroxytoluene (BHT)80
Butylated Hydroxyanisole (BHA)75

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly downregulated the production of pro-inflammatory cytokines such as eotaxin in human bronchial epithelial cells stimulated by IL-4 and TNF-α.

Case Study: Eotaxin Production Inhibition

In a study involving BEAS-2B cells:

  • IL-4 Stimulation : Increased eotaxin production from 10.7 to 60.5 pg/mL.
  • Treatment with Compound : At a concentration of 25 µM, the compound reduced eotaxin levels to approximately 30.8 pg/mL, indicating a dose-dependent effect on inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. It exhibited significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Apoptosis Induction

In human cancer cell lines treated with the compound:

  • Observation : Increased levels of reactive oxygen species (ROS) were detected.
  • : The compound's ability to induce oxidative stress may contribute to its anticancer effects .

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